Goniopypyrone

Overview

Description

Goniopypyrone is a bioactive styryl-lactone compound isolated from the stem bark of Goniothalamus giganteus, a plant belonging to the Annonaceae family . This compound has garnered significant interest due to its cytotoxic properties, particularly its ability to inhibit the growth of human tumor cells .

Mechanism of Action

Target of Action

Goniopypyrone is a novel styryl-lactone isolated from the Goniothalamus genus . The primary targets of this compound are human tumor cells . It exhibits potent cytotoxic activity against these cells, making it a potential candidate for cancer treatment .

Mode of Action

It is known that this compound interacts with its targets (human tumor cells) in a way that leads to their death . This interaction likely involves the induction of apoptosis, a process of programmed cell death .

Biochemical Pathways

Given its cytotoxic activity, it is likely that it affects pathways related to cell survival and proliferation

Result of Action

This compound has been shown to significantly increase the growth of osteoblastic MC3T3-E1 cells and cause a significant elevation of collagen content, alkaline phosphatase activity, and nodule mineralization in the cells . This suggests that this compound may have potential applications in the prevention of osteoporosis .

Action Environment

It is known that gene-environment interactions can significantly impact the effectiveness of a drug

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Goniopypyrone has been achieved from an advanced common precursor formed from D-(+)-mannitol . The synthesis involves changing the carbinol protection profile to obtain the desired product . The synthetic route typically includes steps such as protection, oxidation, and cyclization reactions under specific conditions to yield this compound.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The use of D-(+)-mannitol as a starting material and the optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Goniopypyrone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound.

Reduction: This reaction can alter the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Goniopypyrone has several scientific research applications, including:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of styryl-lactones.

Biology: It is used to investigate its cytotoxic effects on various cell lines, including human tumor cells.

Comparison with Similar Compounds

Goniofufurone: Another bioactive styryl-lactone isolated from the same plant.

8-Acetylgoniotriol: A related compound with similar bioactive properties.

Uniqueness: Goniopypyrone is unique due to its specific structural features and higher bioactivity compared to similar compounds . Its ability to exhibit significant cytotoxicity at low concentrations makes it a compound of interest for further research and potential therapeutic applications.

Biological Activity

Goniopypyrone is a naturally occurring compound isolated from various species of the Goniothalamus genus, particularly Goniothalamus giganteus. This compound has garnered attention for its significant biological activities, especially in the context of cancer research. This article explores the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

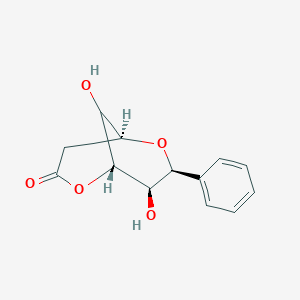

This compound belongs to a class of compounds known as styryl-lactones. Its chemical structure has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. The compound exhibits unique structural characteristics that contribute to its biological activity.

Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects against several human tumor cell lines. Notably, it showed nonselective median effective dose (ED50) values of approximately µg/ml across three different human cancer cell lines, indicating its potential as an anticancer agent .

Table 1: Cytotoxic Effects of this compound on Human Tumor Cell Lines

| Cell Line | ED50 (µg/ml) |

|---|---|

| Breast Carcinoma | 0.67 |

| Hepatocellular Carcinoma | 0.67 |

| Lung Cancer | 0.67 |

The cytotoxic mechanism of this compound appears to involve the induction of apoptosis in cancer cells. Research indicates that this compound activates caspase pathways leading to programmed cell death. Specifically, studies have shown that treatment with this compound results in increased activity of caspase-3, a key executor in the apoptotic pathway .

Key Findings:

- Apoptosis Induction: this compound triggers apoptosis through caspase activation.

- Cell Cycle Arrest: It has been observed to induce cell cycle arrest at the G2/M phase in certain cancer cells.

- Selective Toxicity: While it exhibits cytotoxic effects on cancer cells, it shows reduced toxicity towards normal cells, suggesting a degree of selectivity that is advantageous for therapeutic applications .

Molecular Docking Studies

Molecular docking studies have further elucidated the interaction between this compound and specific molecular targets associated with cancer progression. These studies suggest that this compound may inhibit mutant forms of p53, a common tumor suppressor gene mutated in many cancers .

Case Study Example

In a preclinical study examining the effects of this compound on hepatocellular carcinoma (HepG2) cells:

- Treatment Duration: Cells were treated with varying concentrations of this compound for 72 hours.

- Results: Significant increases in apoptosis markers were observed, alongside reduced viability in treated cells compared to controls.

Properties

IUPAC Name |

(1R,5S,7S,8R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c14-9-6-8-10(15)13(18-9)11(16)12(17-8)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2/t8-,10?,11+,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHDWURQMYWEBZ-NFNQGEQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)C3=CC=CC=C3)O)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C([C@H]([C@@H]([C@@H](O2)C3=CC=CC=C3)O)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317665 | |

| Record name | Goniopypyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129578-07-0 | |

| Record name | Goniopypyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129578-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goniopypyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129578070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goniopypyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.